1-Boc-Piperidin-3-Ylpropionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-Piperidin-3-Ylpropionic Acid, also known as 3-(2-Carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is primarily used in research and development within the fields of chemistry and biochemistry.
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection step . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency .
Chemical Reactions Analysis
1-Boc-Piperidin-3-Ylpropionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, and bases. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-Boc-Piperidin-3-Ylpropionic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 1-Boc-Piperidin-3-Ylpropionic Acid exerts its effects involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
1-Boc-Piperidin-3-Ylpropionic Acid can be compared with other similar compounds such as:
1-Boc-Piperidine-4-Carboxylic Acid: Similar in structure but with a carboxylic acid group at the 4-position.
1-Boc-Piperidin-2-Ylpropionic Acid: Differing by the position of the propionic acid moiety.
1-Boc-Piperidin-3-Ylbutanoic Acid: Featuring a butanoic acid group instead of a propionic acid group
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for targeted research and development applications.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVZEUADCRFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373567 |
Source
|
Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352004-58-1 |
Source
|
Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-piperidin-3-yl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.